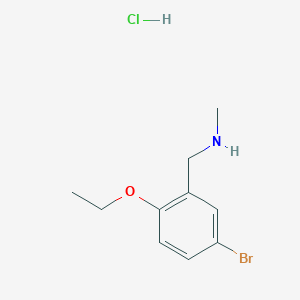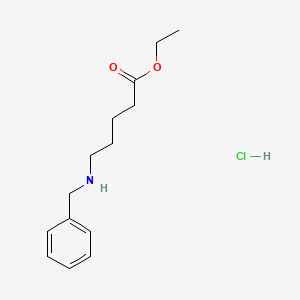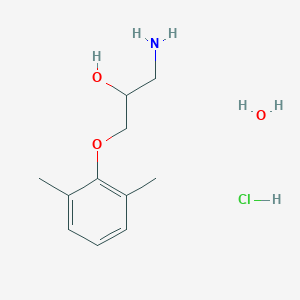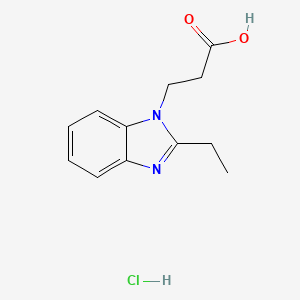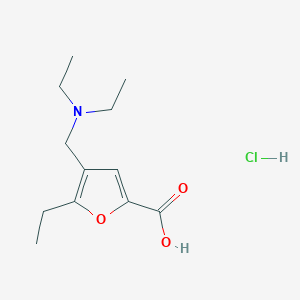
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride
説明
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride, also known as DMQA-HCl, is a synthetic organic compound and an analogue of the naturally occurring amino acid, glutamate. DMQA-HCl has been studied extensively for its potential application in scientific research, as well as for its biochemical and physiological effects.
作用機序
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride is an agonist of the glutamate receptor, which is a type of ligand-gated ion channel. When this compound binds to the glutamate receptor, it causes the receptor to open and allow the flow of ions into the cell. This influx of ions causes an excitatory response in the cell, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been shown to increase the activity of several enzymes, including catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). In addition, this compound has been shown to have an anxiolytic effect, as well as an antidepressant effect.
実験室実験の利点と制限
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and has a long shelf life, making it a convenient and reliable reagent. It is also relatively inexpensive and can be easily synthesized in a laboratory. However, there are some limitations to its use in laboratory experiments. It is toxic in high concentrations, and it can be difficult to control the concentration of this compound in a laboratory setting.
将来の方向性
There are a number of potential future directions for the use of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride in scientific research. It could be used to further investigate the effects of glutamate on synaptic transmission and neuronal activity. It could also be used to study the effects of glutamate receptor agonists and antagonists on various neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be used to study the effects of this compound on mood and behavior, as well as its potential use as an antidepressant or anxiolytic. Finally, it could be used to further investigate the structure and function of the glutamate receptor.
科学的研究の応用
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride has been studied extensively for its potential application in scientific research. It has been used as a tool for investigating the structure and function of glutamate receptors, as well as for studying the effects of glutamate receptor agonists and antagonists on neuronal activity. It has also been used to study the effects of glutamate on synaptic transmission, and to investigate the role of glutamate in the development of neurological diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2,8-dimethylquinolin-4-yl)oxyacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10;/h3-6H,7H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPUSDDHIRISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)


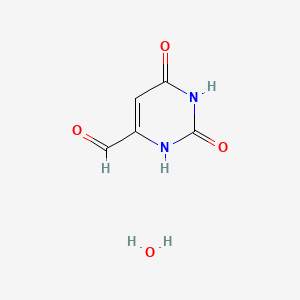
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)

![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)
